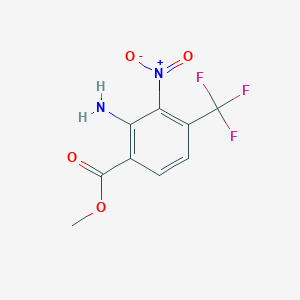

![molecular formula C17H12N2O2 B2777493 3-(8-Methyl-2-imidazo[1,2-a]pyridinyl)-1-benzopyran-2-one CAS No. 326913-55-7](/img/structure/B2777493.png)

3-(8-Methyl-2-imidazo[1,2-a]pyridinyl)-1-benzopyran-2-one

Overview

Description

3-(8-Methyl-2-imidazo[1,2-a]pyridinyl)-1-benzopyran-2-one is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as GSK-3β inhibitor and has been shown to have a significant impact on biochemical and physiological processes in the body.

Scientific Research Applications

Synthesis and Chemical Properties

Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation Researchers have explored aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst. Such methodologies, including "water-mediated" hydroamination and silver-catalyzed aminooxygenation, highlight the potential of imidazo[1,2-a]pyridinyl compounds in organic synthesis, offering greener, more efficient routes for constructing complex molecules (Mohan, Rao, & Adimurthy, 2013).

Regioselective Synthesis Techniques The regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines has been developed, showcasing the versatility of these compounds in creating a variety of structurally diverse heterocycles. This approach benefits from high regioselectivity, good yields, and simplified work-up procedures, underscoring the chemical utility of the imidazo[1,2-a]pyridinyl scaffold in synthesizing novel organic compounds (Wang, Ma, Lin, Yan, & Lin, 2015).

Medicinal Chemistry Applications

Antibacterial Activity of Novel Derivatives A study focused on the design and synthesis of novel imidazo[1,2-a]pyridine derivatives has shown significant antibacterial activity, particularly against Bacillus subtilis. This research underlines the potential of imidazo[1,2-a]pyridinyl compounds in developing new antibacterial agents, providing a foundation for future antibiotic drug development (Budumuru, Golagani, & Kantamreddi, 2018).

Synthesis of Biologically Active Compounds The palladium-catalyzed synthesis of novel tetra- and penta-cyclic biologically active benzopyran- and pyridopyran-containing heterocyclic systems demonstrates the applicability of imidazo[1,2-a]pyridinyl compounds in generating complex structures with potential biological activity. Such compounds have shown high cytotoxicity against certain cancer cell lines, indicating their relevance in medicinal chemistry and oncology research (Beresneva, Mishnev, Jaschenko, Shestakova, Gulbe, & Abele, 2012).

Mechanism of Action

Target of Action

It’s worth noting that imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been studied for their structure-activity relationship and mode-of-action

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been used in various branches of chemistry , suggesting that they may interact with multiple biochemical pathways

Pharmacokinetics

One imidazo[1,2-a]pyridine analogue was found to have good microsomal stability

Result of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb , suggesting that they may have potent antimicrobial effects

Properties

IUPAC Name |

3-(8-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2/c1-11-5-4-8-19-10-14(18-16(11)19)13-9-12-6-2-3-7-15(12)21-17(13)20/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVGHDCBGHLCNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780911 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate](/img/structure/B2777416.png)

![N-[2-[4-(2-Cyanothiophen-3-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2777417.png)

![4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B2777419.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2777421.png)

![2-(3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2777422.png)

![2-(sec-butylthio)-1H-benzo[d]imidazole](/img/structure/B2777427.png)

![2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B2777433.png)